

# Vat Blue 6 chemical structure and properties

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## Compound of Interest

Compound Name: Vat Blue 6

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## Vat Blue 6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Vat Blue 6**, also known by names such as Indanthrone and C.I. 69825, is a synthetic anthraquinone vat dye prized for its brilliant blue hue and exceptional fastness properties.<sup>[1][2][3]</sup> Its robust chemical structure renders it highly resistant to fading from light, washing, and various chemical agents, making it a valuable colorant in the textile industry for dyeing cellulosic fibers like cotton, as well as for applications in plastics, paints, and printing inks.<sup>[4]</sup> This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to **Vat Blue 6**, tailored for a scientific audience.

### Chemical Structure and Identification

**Vat Blue 6** is a large, planar molecule characterized by a complex fused-ring system. This structure is the basis of its stability and color.

Systematic Name: 7,16-dichloro-6,15-dihydro-5,9,14,18-anthrazinetetrone<sup>[5]</sup> Common Names: Indanthrone, 3,3'-Dichloroindanthrone, Vat Blue BC C.I. Name: **Vat Blue 6** C.I. Number: 69825 CAS Number: 130-20-1

Caption: Chemical structure of **Vat Blue 6**.

## Physicochemical Properties

**Vat Blue 6** is a dark blue powder with physical and chemical properties that are key to its application as a dye. A summary of its properties is provided in the table below. It is important to note that an experimental melting point is not consistently reported in the literature, with many sources indicating it is not available.

Property	Value	Reference(s)
Molecular Formula	C <sub>28</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>4</sub>	
Molecular Weight	511.31 g/mol	
Appearance	Aquamarine blue powder	
Solubility	Insoluble in water, acetone, and ethanol. Slightly soluble in hot chloroform, 2-chlorophenol, and hot pyridine.	
Behavior in Acid	Turns brown in concentrated sulfuric acid and blue upon dilution.	
Melting Point	Not available.	
Boiling Point	Not available.	
UV-Vis λ <sub>max</sub>	Not specified in a solvent. The extensive conjugated system results in strong absorption in the visible region, giving it its intense blue color.	

## Experimental Protocols

### Synthesis of Vat Blue 6

A common industrial synthesis route for **Vat Blue 6** is the chlorination of Vat Blue 4 (Indanthrone). Below are two representative protocols derived from the patent literature.

### Protocol 1: Synthesis using Sulfonyl Chloride in an Aromatic Solvent

This method is adapted from Chinese patent CN111087833A and is presented as a more environmentally friendly alternative to older methods.

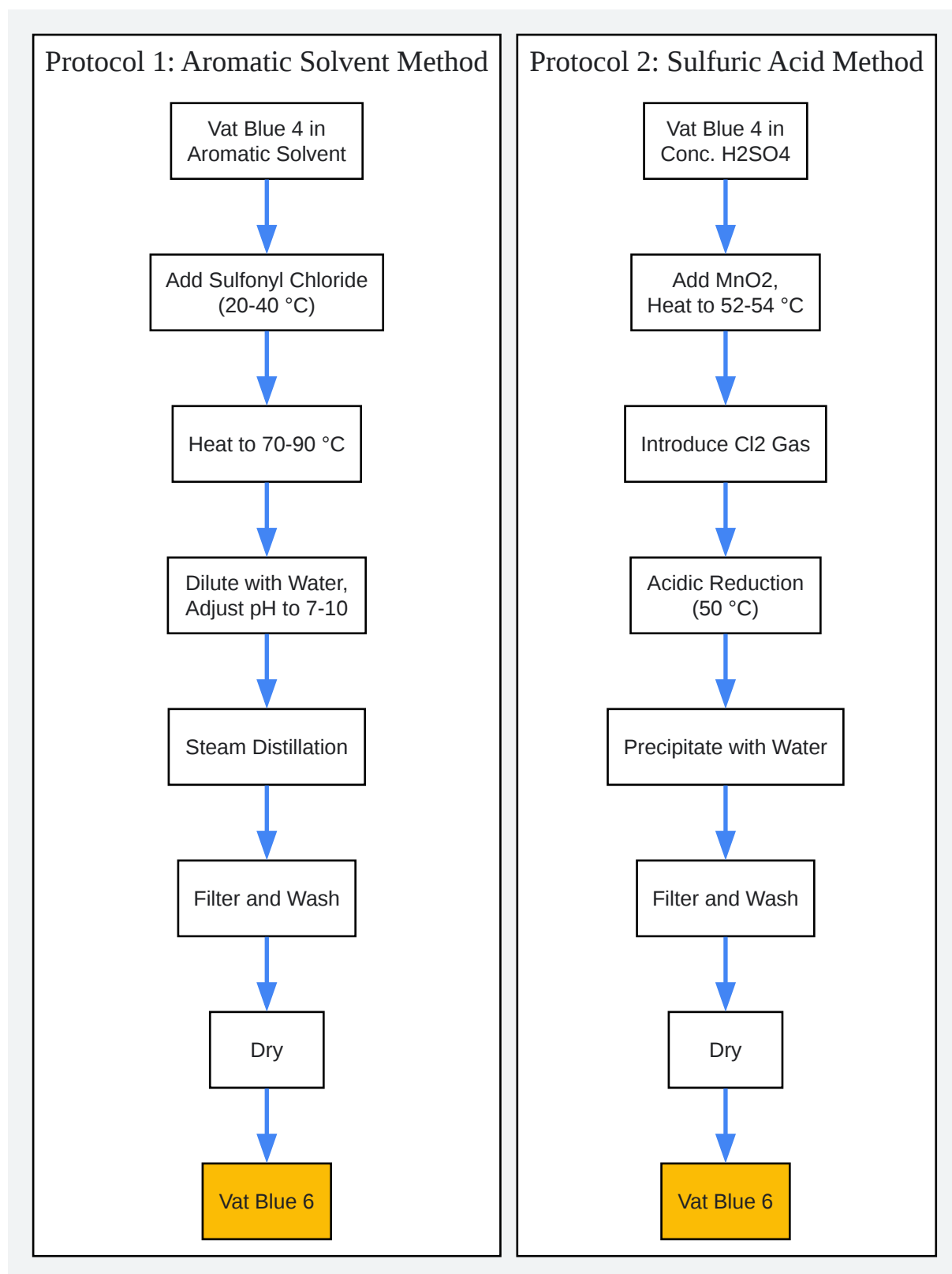
- Dispersion: Add solid Vat Blue 4 to an aromatic inert solvent (e.g., chlorobenzene, o-dichlorobenzene) in a mass ratio of 1:2 to 1:10 (Vat Blue 4:solvent).
- Chlorination: While maintaining the temperature at 20-40 °C, add sulfonyl chloride to the Vat Blue 4 suspension. The molar ratio of Vat Blue 4 to sulfonyl chloride should be between 1:1.5 and 1:8.
- Reaction: After the addition of sulfonyl chloride is complete, heat the reaction mixture to 70-90 °C and maintain this temperature to allow the chlorination reaction to proceed.
- Work-up:
  - Cool the reaction mixture and add water to dilute the material.
  - Adjust the pH of the solution to 7-10 using an alkali such as sodium hydroxide or sodium carbonate.
  - Heat the mixture to distill off the aromatic solvent via steam distillation.
  - Filter the solid product and wash with hot water (70-90 °C) until the pH of the filtrate is between 5 and 8.
- Drying: Dry the resulting solid to obtain the final **Vat Blue 6** product.

### Protocol 2: Synthesis using Sulfuric Acid and Manganese Dioxide

This protocol is based on the method described in Chinese patent CN101173112A.

- Dissolution: In a reaction vessel, slowly add dry Vat Blue 4 powder to concentrated sulfuric acid at a controlled temperature of 30 °C. Stir until fully dissolved.
- Chlorination:

- Heat the solution to 52-54 °C and add manganese dioxide as a catalyst.
- Introduce chlorine gas into the reaction mixture. The reaction is monitored until the chlorination is complete.
- Reduction and Isolation:
  - The chlorinated product is then reduced under acidic conditions. The temperature for this step is strictly controlled at 50 °C.
  - After the reduction is complete, add water to the reaction mixture to precipitate the product.
  - Filter the solid and wash with water until neutral.
- Drying: Dry the isolated solid to yield **Vat Blue 6**.



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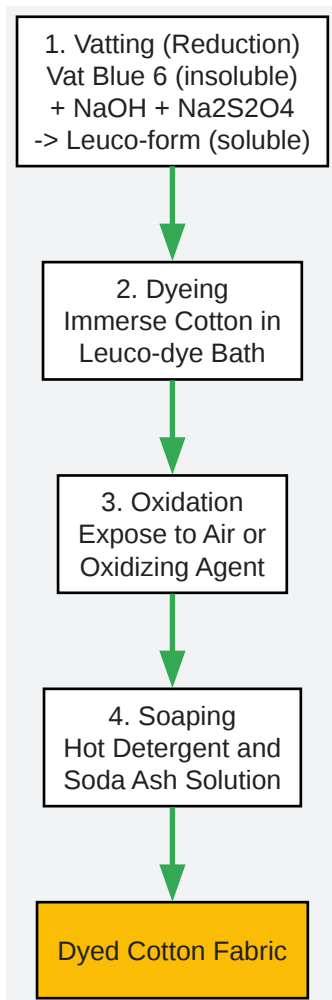
Caption: Workflow for two synthesis protocols of **Vat Blue 6**.

## Vat Dyeing of Cotton with Vat Blue 6

The application of **Vat Blue 6** to cotton fabric involves a four-step process: reduction (vatting), dyeing, oxidation, and soaping. The following is a general laboratory-scale protocol.

- **Vatting (Reduction):**
  - Prepare a stock solution of the **Vat Blue 6** dye.
  - In a separate container, prepare a reducing solution containing sodium hydroxide and sodium hydrosulfite in water.
  - Add the dye stock solution to the reducing solution and heat at 50-60 °C for 10-15 minutes to convert the insoluble dye into its soluble leuco form. The solution will change color, indicating the reduction has occurred.
- **Dyeing:**
  - Prepare a dyebath containing water, a wetting agent, and a leveling agent.
  - Add the prepared leuco-dye solution to the dyebath.
  - Immerse the pre-wetted cotton fabric in the dyebath.
  - Raise the temperature of the dyebath to 50-60 °C and maintain for 30-60 minutes, ensuring the fabric is agitated for even dyeing.
- **Oxidation:**
  - Remove the dyed fabric from the dyebath and rinse with cold water to remove excess dye and chemicals.
  - Expose the fabric to air or treat with an oxidizing agent (e.g., hydrogen peroxide or sodium perborate) in a fresh bath to convert the soluble leuco dye back to its original insoluble form within the cotton fibers. The characteristic blue color will reappear and intensify.
- **Soaping:**

- To improve fastness and achieve the final shade, treat the oxidized fabric in a hot solution (80-90 °C) containing a detergent and soda ash for 10-15 minutes.
- Rinse the fabric thoroughly with hot and then cold water.
- Dry the dyed fabric.



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Caption: The four-step process of vat dyeing cotton with **Vat Blue 6**.

## HPLC Analysis of Vat Blue 6

A specific, validated HPLC method for the quantitative analysis of **Vat Blue 6** is not readily available in the reviewed literature. However, based on general methods for vat dyes and

anthraquinone derivatives, a representative reverse-phase HPLC (RP-HPLC) method can be proposed. This method would require optimization and validation for its intended use.

#### Instrumentation:

- High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
- C18 analytical column (e.g., 4.6 x 250 mm, 5  $\mu$ m).

#### Reagents:

- HPLC grade acetonitrile.
- HPLC grade water.
- Analytical grade phosphoric acid or other suitable buffer components.
- **Vat Blue 6** analytical standard.

#### Chromatographic Conditions (to be optimized):

- Mobile Phase: A gradient elution of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to improve peak shape).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **Vat Blue 6** in the mobile phase, determined by scanning with a DAD.
- Injection Volume: 10  $\mu$ L.

#### Sample Preparation:

- Accurately weigh a known amount of the **Vat Blue 6** sample.
- Dissolve the sample in a suitable solvent in which it is soluble (e.g., hot 2-chlorophenol or by reduction to the leuco form followed by re-oxidation in a solvent compatible with the mobile

phase).

- Dilute the solution to a suitable concentration with the mobile phase.
- Filter the sample through a 0.45  $\mu\text{m}$  syringe filter before injection.

Quantification:

- Prepare a series of standard solutions of **Vat Blue 6** of known concentrations.
- Inject the standards and the sample solution into the HPLC system.
- Construct a calibration curve by plotting the peak area of the standards against their concentrations.
- Determine the concentration of **Vat Blue 6** in the sample by interpolating its peak area on the calibration curve.

## Conclusion

**Vat Blue 6** is a commercially significant dye with a well-defined chemical structure and a range of desirable properties for various applications. While its qualitative characteristics and synthesis are well-documented, there is a noticeable lack of publicly available, precise quantitative data for some of its physical properties, such as its melting point. The experimental protocols provided in this guide for its synthesis and application in dyeing offer a solid foundation for researchers. The representative HPLC method outlined provides a starting point for the development of a validated analytical procedure for the quantification of this important dye. Further research to determine its precise physicochemical properties and to establish standardized analytical methods would be of significant value to the scientific community.

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